
Zoxazolamine
Overview
Description
Zoxazolamine (C₈H₆ClN₃O₂) is a benzoxazole derivative initially developed as a skeletal muscle relaxant. It exhibits dual pharmacological roles:
- Uricosuric Activity: Inhibits uric acid reabsorption in the kidneys, lowering plasma uric acid levels in chronic gout .
This compound’s pharmacokinetics are influenced by hepatic enzymes (CYP1A2, CYP2E1), hormonal treatments (e.g., ACTH, glucocorticoids), and genetic factors (e.g., CAR/PXR pathways) .
Preparation Methods
Zoxazolamine can be synthesized through various synthetic routes. One common method involves the reaction of o-aminophenol with aromatic aldehydes in the presence of magnetic nanoparticles as a catalyst in water under mild conditions . This method is efficient and eco-friendly, making it suitable for industrial production. Another method involves the use of metal-free synthetic routes to isoxazoles, which are then converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Zoxazolamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including chlorzoxazone.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Zoxazolamine is utilized in pharmacological studies to assess its effects on muscle spasticity and oxidative enzyme activity. Its unique properties make it a valuable tool in experimental settings.
Muscle Relaxation and Spasticity Management
This compound has been administered to patients suffering from spasticity due to conditions such as multiple sclerosis and spinal cord injuries. In a study involving 18 patients with spinal lesions, 14 exhibited significant reductions in spasticity after treatment with this compound, demonstrating its efficacy in managing muscle spasms associated with neurological disorders . However, the drug's effects were less predictable in patients with brain lesions, indicating variability in response based on the underlying condition.
Pharmacodynamics Studies
In experimental pharmacology, this compound is used to evaluate changes in oxidative enzyme activity through paralysis time tests in rodents. Research indicated that this compound influences the distribution of drugs between cerebrospinal fluid (CSF) and the biophase, which is crucial for understanding its pharmacokinetics . The compound's ability to rapidly distribute suggests potential for further studies on drug interactions and effects on the central nervous system.
Clinical Research Findings
This compound has been involved in various clinical studies aimed at understanding its therapeutic potential and safety profile.
Case Studies on Efficacy
- Spinal Cord Injury Patients : A preliminary report noted that this compound significantly alleviated spasticity in patients with spinal cord lesions. The drug's relaxing effects were particularly notable in cases where surgical intervention was previously considered unnecessary after treatment .
- Combination Therapy Studies : In an investigation involving eight patients with spasticity due to spinal cord injuries, this compound was tested alongside chlorpromazine. While some side effects were reported, the combination did not yield consistent improvements in muscle spasticity across the cohort .
Toxicology and Safety Assessments
This compound has also been studied for its toxicological profile, particularly concerning drug-induced liver injury (DILI). It has been classified among compounds with a high DILI risk, emphasizing the need for caution during clinical use . This highlights the importance of ongoing monitoring and research into its safety parameters.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Zoxazolamine exerts its muscle relaxant effects by acting as an opener of intermediate conductance calcium-activated potassium channels. This action decreases striatal dopamine metabolism without affecting striatal dopamine concentrations. The compound specifically decreases dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Chlorzoxazone
- Structure: Shares a benzoxazole backbone with zoxazolamine but replaces the amino group with a hydroxyl group .
- Pharmacology :
- Muscle Relaxation : Comparable efficacy to this compound but lacks uricosuric activity .
- Metabolism : Prolonged plasma levels when co-administered with this compound due to metabolic interference .
- Mechanism : Activates SK2 potassium channels, enhancing membrane hyperpolarization. However, this compound is a partial agonist with lower potency (1-EBIO > chlorzoxazone > this compound) .
Mephenesin and Meprobamate
- Mephenesin: Activity: Primarily acts at the spinal level, with shorter duration and lower potency compared to this compound . Sedation: Lacks the pronounced supraspinal depressive effects seen in this compound .
- Meprobamate :
Phenaglycodol
- Activity : Combines spinal and supraspinal depressant effects, resembling barbiturates.
Metabolic and Pharmacodynamic Comparisons
Enzyme Induction and Drug Interactions
- Hormonal Modulation :
Uricosuric Activity
Compound | Uricosuric Efficacy (vs. Probenecid) | Mechanism |
---|---|---|
This compound | 2–4× probenecid | Uric acid secretion ↑ |
Chlorzoxazone | None | N/A |
Sulfinpyrazone | Comparable to this compound | Competitive inhibition |
Clinical and Toxicological Profiles
Adverse Effects
Compound | Common Side Effects | Severe Risks |
---|---|---|
This compound | GI upset, dizziness | Rare hepatitis |
Chlorzoxazone | Drowsiness, rash | Hepatotoxicity |
Meprobamate | Sedation, dependence | Overdose mortality |
Biological Activity
Zoxazolamine, a compound originally developed as a muscle relaxant, has garnered attention for its diverse biological activities. This article explores its pharmacodynamics, therapeutic applications, and metabolic pathways, supported by case studies and research findings.
Overview of this compound
This compound is primarily recognized for its muscle relaxant properties, particularly in the treatment of spasticity related to spinal cord injuries and other neurological conditions. Its mechanism of action involves the modulation of neurotransmitter release and inhibition of spinal reflexes, contributing to muscle relaxation.
Pharmacodynamics
Pharmacokinetics and Mechanism of Action
This compound's pharmacokinetic profile reveals rapid distribution in the central nervous system (CNS). Research indicates that upon intravenous administration, this compound reaches peak serum concentrations quickly, with significant effects observed within minutes. The compound's metabolism is influenced by various factors, including liver enzyme activity, which can alter its efficacy and safety profile.
A study demonstrated that this compound is metabolized to 6-hydroxythis compound in liver microsomes, with flavone significantly enhancing this metabolic process . This finding suggests potential interactions with other compounds that may influence this compound's effectiveness.
Therapeutic Applications
Muscle Spasticity
This compound has been evaluated in clinical settings for its effectiveness in reducing spasticity. A notable case study involved 18 patients with spinal cord lesions. Among these patients, 14 exhibited significant reductions in spasticity after treatment with this compound . The most pronounced effects were observed in patients with multiple sclerosis, while responses varied in those with brain lesions.
Uricosuric Effects
Recent investigations have identified this compound as a potent uricosuric agent. It enhances uric acid excretion, making it a candidate for treating gout and hyperuricemia. A study reported that this compound effectively controlled joint manifestations and reduced tophi size in patients with gout . This property distinguishes it from traditional gout treatments, offering a novel therapeutic avenue.
Case Studies
-
Spinal Cord Injury Patients
- Study Design : Eight patients were administered this compound alongside other medications to evaluate its impact on muscle spasticity.
- Findings : The results were mixed; while some patients reported relief from symptoms, others experienced adverse effects such as drowsiness and nausea without consistent improvement in spasticity .
- Gout Management
Metabolic Pathways
The metabolism of this compound involves hepatic enzymes that can influence its pharmacological effects. Factors such as age, genetic polymorphisms in drug-metabolizing enzymes, and concurrent medications can significantly alter its bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study zoxazolamine's metabolic effects, and how are they validated?
this compound is frequently employed in rodent models to assess cytochrome P-450 (CYP) enzyme activity, particularly as a muscle relaxant whose metabolism is sex-dependent in mice. Paralysis duration post-injection serves as a functional readout for CYP activity. Validation involves correlating paralysis time with biochemical assays (e.g., RNA sequencing of CYP isoforms) and comparing results across genetic or dietary interventions (e.g., high-fat diet models) .
Q. What standardized assays are recommended for evaluating this compound's antifungal repurposing potential?
Researchers should use in vitro antimicrobial assays, including antifungal (e.g., against Candida spp.), antibacterial, and antiproliferative screens. These assays require strict adherence to protocols for dose-response curves, minimum inhibitory concentration (MIC) determination, and cytotoxicity testing in mammalian cell lines. Cost-effective SOPs for these assays have been developed by groups with expertise in bioassays .
Q. How is this compound's role as a CYP activity indicator methodologically optimized?
Key parameters include:
- Dose standardization : Ensuring consistent paralysis duration (e.g., 262 ± 62.3 minutes in control rats).
- Control groups : Using chlordiazepoxide-treated animals to validate shortened paralysis time (118 ± 13.4 minutes) as a positive control for altered metabolism.
- Sex stratification : Accounting for sex-specific CYP expression in mice .
Advanced Research Questions
Q. How can contradictory data on this compound's metabolism in high-fat diet (HFD) models be resolved?
While HFD prolongs midazolam-induced sleep time (CYP3A-dependent), it does not alter this compound paralysis time, despite transcriptional repression of CYP3A11. This discrepancy suggests:
- Enzyme specificity : this compound is metabolized by CYP1A2 and CYP2E1, which are unaffected by HFD.
- Compensatory pathways : Alternative metabolic routes (e.g., phase II conjugation) may offset CYP3A repression. Researchers should combine RNA-seq, metabolomics, and enzyme inhibition studies to dissect these pathways .
Q. What molecular mechanisms underlie this compound's off-target effects in pigment regulation?
this compound downregulates MITF (microphthalmia-associated transcription factor) and pigmentation genes (TYR, TRP1/2) in melanocytes via dose-dependent pathways. Advanced studies require:
- qRT-PCR and ChIP-seq to map transcriptional changes.
- Kinase activity profiling to identify upstream regulators (e.g., MAPK/ERK signaling). These findings highlight its potential as a tool compound for studying hyperpigmentation disorders .
Q. How should researchers address sex-specific variability in this compound metabolism studies?
Male and female mice exhibit divergent paralysis times due to sex-biased CYP expression (e.g., CYP2C11 in males). Methodological recommendations include:
- Stratified cohort design : Separate analysis by sex.
- Hormonal modulation : Testosterone/estradiol supplementation to isolate hormonal vs. genetic drivers.
- Knockout models : Use CYP isoform-specific KO mice to validate metabolic pathways .
Q. What statistical approaches are critical for analyzing this compound pharmacodynamics?
- One-way ANOVA with Bonferroni correction : For multi-group comparisons (e.g., diet interventions).
- Pearson correlation : Linking CYP RNA levels with paralysis duration.
- Power analysis : Ensure sufficient sample size to detect subtle metabolic shifts (e.g., SEM <20% of mean) .
Q. Methodological Challenges & Best Practices
Q. How can researchers ensure reproducibility in this compound paralysis time assays?
Common pitfalls include:
- Injection technique variability : Standardize injection volume, site (intraperitoneal), and needle gauge.
- Environmental factors : Control ambient temperature, as hypothermia prolongs paralysis.
- Blinding : Minimize observer bias in paralysis endpoint determination. Detailed protocols should be included in supplementary materials per journal guidelines .
Q. What strategies validate this compound's novel mechanisms beyond muscle relaxation?
For studies exploring off-target effects (e.g., SK2 channel modulation or MITF inhibition):
- Patch-clamp electrophysiology : Confirm ion channel interactions.
- CRISPR/Cas9 knockout : Validate target gene necessity (e.g., MITF KO in melanocytes).
- Structural analogs : Compare bioactivity of this compound derivatives (e.g., chlorzoxazone) to isolate pharmacophores .
Q. How should conflicting data on this compound's hepatic metabolism be addressed in grant proposals?
Emphasize:
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to resolve pathway redundancies.
- Clinical relevance : Link rodent data to clinical reports of prolonged anesthetic recovery in DM1 patients.
- Innovative models : Use humanized CYP mice or 3D liver spheroids to enhance translational validity .
Properties
IUPAC Name |
5-chloro-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCODSQDUUUKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045245 | |
Record name | 5-Chloro-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-80-3 | |
Record name | Zoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoxazolamine [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoxazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zoxazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zoxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOXAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.